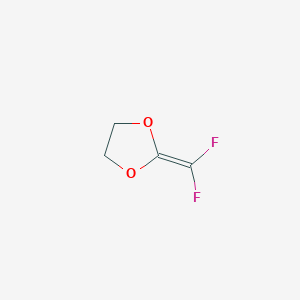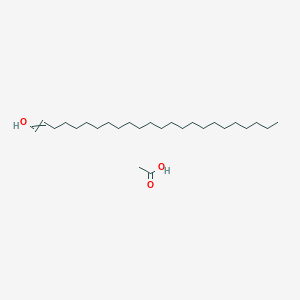
Acetic acid;tetracos-1-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid; tetracos-1-en-1-ol: is a compound that combines the properties of acetic acid and tetracos-1-en-1-ol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent odor and is widely used in the chemical industry. Tetracos-1-en-1-ol is a long-chain unsaturated alcohol with a double bond at the first carbon position. This compound is of interest due to its unique combination of functional groups, which can lead to diverse chemical reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The synthesis of acetic acid; tetracos-1-en-1-ol can be achieved through the esterification of tetracos-1-en-1-ol with acetic acid. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, acetic acid is produced via the carbonylation of methanol using the Monsanto process, which involves the use of a rhodium catalyst. Tetracos-1-en-1-ol can be synthesized through the reduction of tetracos-1-en-1-al using a reducing agent such as sodium borohydride.
化学反应分析
Types of Reactions:
Oxidation: Acetic acid; tetracos-1-en-1-ol can undergo oxidation reactions where the alcohol group is oxidized to a carboxylic acid group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form tetracos-1-en-1-ol and acetic acid separately. This can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in tetracos-1-en-1-ol can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride and phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Tetracos-1-en-1-oic acid.
Reduction: Tetracos-1-en-1-ol, acetic acid.
Substitution: Various substituted tetracos-1-en-1-ol derivatives.
科学研究应用
Chemistry:
Catalysis: Acetic acid; tetracos-1-en-1-ol can be used as a precursor in the synthesis of catalysts for organic reactions.
Polymer Science: It can be used in the production of polymers and copolymers with unique properties.
Biology:
Biochemical Studies: The compound can be used to study the biochemical pathways involving long-chain alcohols and acids.
Medicine:
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Surfactants: The compound can be used in the production of surfactants and emulsifiers for various industrial applications.
作用机制
Molecular Targets and Pathways:
Enzyme Interaction: Acetic acid; tetracos-1-en-1-ol can interact with enzymes involved in the metabolism of fatty acids and alcohols.
Cell Membrane Interaction: The compound can integrate into cell membranes, affecting their fluidity and function.
相似化合物的比较
Acetic acid; tetracosanol: Similar in structure but lacks the double bond.
Acetic acid; tetracos-1-en-1-al: Similar but contains an aldehyde group instead of an alcohol group.
Uniqueness:
Double Bond: The presence of a double bond in tetracos-1-en-1-ol provides unique reactivity compared to its saturated counterparts.
Functional Group Combination:
属性
CAS 编号 |
825615-87-0 |
|---|---|
分子式 |
C26H52O3 |
分子量 |
412.7 g/mol |
IUPAC 名称 |
acetic acid;tetracos-1-en-1-ol |
InChI |
InChI=1S/C24H48O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25;1-2(3)4/h23-25H,2-22H2,1H3;1H3,(H,3,4) |
InChI 键 |
GGLYQUGKMHYDOM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCC=CO.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]-](/img/structure/B14220013.png)
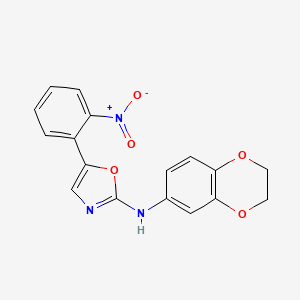
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
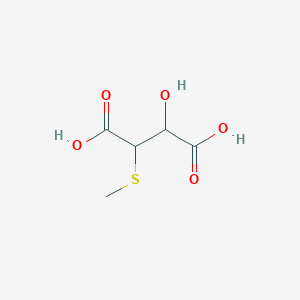
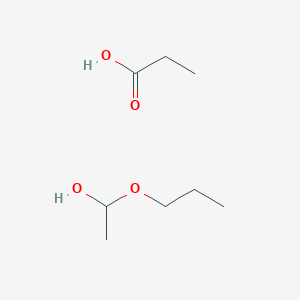
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
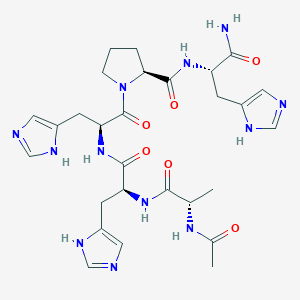

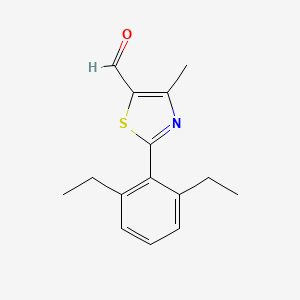
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
